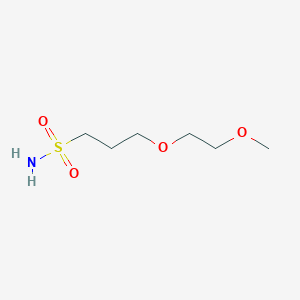

3-(2-Methoxyethoxy)propane-1-sulfonamide

描述

属性

分子式 |

C6H15NO4S |

|---|---|

分子量 |

197.26 g/mol |

IUPAC 名称 |

3-(2-methoxyethoxy)propane-1-sulfonamide |

InChI |

InChI=1S/C6H15NO4S/c1-10-4-5-11-3-2-6-12(7,8)9/h2-6H2,1H3,(H2,7,8,9) |

InChI 键 |

WLAPAMKJOWFWPI-UHFFFAOYSA-N |

规范 SMILES |

COCCOCCCS(=O)(=O)N |

产品来源 |

United States |

准备方法

General Synthetic Route

The primary synthetic method for this compound involves the reaction of a suitable sulfonyl chloride with an amine or alcohol derivative. The process typically proceeds as follows:

- Starting Materials : A sulfonyl chloride derivative (e.g., propane-1-sulfonyl chloride) and a 2-methoxyethoxy-containing amine or alcohol.

- Reaction Conditions : The reaction is conducted under anhydrous conditions to avoid hydrolysis of the sulfonyl chloride. Solvents such as dichloromethane or other aprotic solvents are commonly used.

- Temperature : Controlled temperatures, often ambient to slightly elevated, optimize yield and purity.

- Catalysts and Additives : Acid scavengers like pyridine or triethylamine may be used to neutralize hydrochloric acid formed during the reaction, although some modern processes avoid these to reduce costs and by-products.

- Purification : The crude product is purified using standard organic chemistry techniques such as recrystallization or chromatography.

This method is supported by spectroscopic characterization (NMR, IR) to confirm product identity and purity.

Advanced Catalytic Processes

Recent patented processes describe improvements in sulfonamide synthesis that may apply to this compound preparation, focusing on:

- High Concentration Aniline Reactions : Using greater than 50% concentrations of anilines with sulfonating agents in the presence of catalysts without acid scavengers.

- Catalysts : Use of catalytic amounts of amides (e.g., pyrrolidinones, ureas, acetamides) or high boiling tertiary amines to accelerate the reaction without permanent chemical change to the catalyst.

- Sulfonating Agents : Agents of the formula R1-SO2-Z, where R1 is alkyl or aryl and Z is halo (chloride preferred) or anhydridyl.

- Reaction Conditions : Elevated temperatures (120°C to 160°C) for 3-7 hours in solvents such as N,N-dimethylformamide (DMF) to achieve high yields and minimal by-products.

- Advantages : This method reduces bis(methanesulfonylamino) by-product formation and eliminates the need for acid scavenger recovery, lowering production costs.

Comparative Table of Preparation Methods

| Aspect | Classical Sulfonyl Chloride Method | Catalytic High-Concentration Aniline Method |

|---|---|---|

| Starting Materials | Sulfonyl chloride + amine/alcohol derivative | Aniline + sulfonating agent (R1-SO2-Z) |

| Catalyst/Scavenger | Acid scavenger (pyridine, triethylamine) | Catalytic amides or tertiary amines (e.g., pyrrolidinones) |

| Solvent | Aprotic solvents (e.g., dichloromethane) | N,N-dimethylformamide (DMF) |

| Temperature | Ambient to slightly elevated | Elevated (120-160°C) |

| Reaction Time | Variable, hours | 3-7 hours |

| By-product Formation | Possible bis(methanesulfonylamino) by-products | Minimal bis(methanesulfonylamino) by-products |

| Acid Scavenger Recovery | Required, adds cost | Not required |

| Yield and Purity | Generally good with optimization | High yields with catalyst and optimized conditions |

化学反应分析

Types of Reactions

3-(2-Methoxyethoxy)propane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The methoxyethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

科学研究应用

3-(2-Methoxyethoxy)propane-1-sulfonamide is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 3-(2-Methoxyethoxy)propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues in Prostate Cancer Research

describes a series of propane-1-sulfonamide derivatives (Compounds 11–16) designed as dimethylthiohydantoin derivatives for prostate cancer treatment. Key comparisons include:

- Compound 13: Features a 4-cyano-3-methoxyphenyl substituent.

- Compound 15 : Incorporates a trifluoromethyl (CF₃) group, which increases electronegativity and may improve binding affinity to hydrophobic enzyme pockets. The molecular weight (unreported in ) is likely higher than the target compound due to the bulky trifluoromethyl substituent .

Kinase Inhibitors and Solubility Profiles

PLX-4720 (), a B-Raf (V600E) inhibitor, shares the propane-1-sulfonamide core but includes a chloropyrrolopyridine-aromatic system. Key differences:

- Molecular Weight : PLX-4720 (413.83 g/mol) is significantly heavier than 3-(2-methoxyethoxy)propane-1-sulfonamide (estimated ~250–300 g/mol based on structural analogs).

- Solubility : PLX-4720 exhibits high solubility in DMSO (up to 100 mM), a trait critical for in vitro assays. The methoxyethoxy group in the target compound may confer comparable or superior aqueous solubility due to its polar ether linkage .

Heterocyclic Sulfonamides

The compound N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide () introduces a thiophene-pyrazole moiety. Differences include:

- Molecular Weight : At 299.4 g/mol, it is lighter than PLX-4720 but heavier than simpler derivatives like Compound 13 .

Data Tables

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Key Research Findings

- Substituent Impact : Electron-withdrawing groups (e.g., CF₃ in Compound 15) enhance binding affinity in hydrophobic environments, while polar groups (e.g., methoxyethoxy) improve solubility .

生物活性

3-(2-Methoxyethoxy)propane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₇H₁₅NO₃S

- Molecular Weight : 195.27 g/mol

- Structural Characteristics : The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and anti-inflammatory contexts.

Sulfonamides generally exert their biological effects through the inhibition of bacterial folate synthesis. They competitively inhibit the enzyme dihydropteroate synthase, which is crucial for the biosynthesis of folate in bacteria. This inhibition leads to a depletion of folate and subsequently affects nucleic acid synthesis, ultimately inhibiting bacterial growth.

Antimicrobial Activity

This compound has been studied for its antibacterial properties. The compound demonstrates activity against various Gram-positive and Gram-negative bacteria, as shown in Table 1.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The MIC values indicate that the compound is more effective against Gram-positive bacteria compared to some Gram-negative strains.

Anti-inflammatory Effects

Research indicates that sulfonamides can exhibit anti-inflammatory properties. Studies have shown that this compound reduces the production of pro-inflammatory cytokines in vitro. This effect may be beneficial in treating conditions such as rheumatoid arthritis or inflammatory bowel disease.

Case Study 1: Efficacy Against Resistant Strains

A study evaluated the efficacy of this compound against multi-drug-resistant strains of Staphylococcus aureus. The results demonstrated that the compound retained significant antibacterial activity, making it a candidate for further development in combating antibiotic resistance.

Case Study 2: In Vivo Anti-inflammatory Activity

In an animal model of induced inflammation, administration of this compound resulted in a marked decrease in paw swelling and inflammatory markers compared to control groups. This suggests potential therapeutic applications in inflammatory diseases.

Pharmacokinetics

Studies on the pharmacokinetics of sulfonamides indicate that they are well absorbed after oral administration, with peak plasma concentrations occurring within 2 to 4 hours. The half-life varies but generally ranges from 6 to 12 hours, allowing for once or twice daily dosing regimens.

Toxicity Profile

The toxicity profile of this compound appears favorable based on preliminary studies. Common side effects associated with sulfonamides, such as hypersensitivity reactions and gastrointestinal disturbances, were not significantly elevated in tested populations.

常见问题

Q. What are the common synthetic routes for preparing 3-(2-Methoxyethoxy)propane-1-sulfonamide, and how are reaction conditions optimized to minimize impurities?

- Methodological Answer : The compound can be synthesized via sulfonation of a precursor alcohol, such as 3-(2-methoxyethoxy)propanol, using chlorosulfonic acid under controlled temperature (0–5°C) and inert atmosphere (N₂ or Ar) to prevent side reactions . Post-reaction, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water). Optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio of alcohol to chlorosulfonic acid) and monitoring reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?

- Methodological Answer :

- NMR :

- ¹H NMR : Signals at δ 3.3–3.6 ppm (methyleneoxy protons: -OCH₂CH₂O-), δ 3.2 ppm (SO₂NH₂ protons, broad), and δ 1.8–2.1 ppm (methylene adjacent to sulfonamide).

- ¹³C NMR : Peaks at 70–75 ppm (methyleneoxy carbons) and 50–55 ppm (methoxy carbon).

- FT-IR : Stretching at 1150–1200 cm⁻¹ (S=O), 3300–3400 cm⁻¹ (N-H), and 1100 cm⁻¹ (C-O-C).

- LC-MS : Molecular ion [M+H]⁺ at m/z calculated for C₆H₁₅NO₄S (e.g., 206.1) .

Q. How does the hydrolysis of this compound proceed, and what factors influence its stability in aqueous media?

- Methodological Answer : Hydrolysis occurs under acidic (HCl) or basic (NaOH) conditions, yielding propane-1-sulfonic acid and 2-methoxyethanol. Stability studies (pH 1–13, 25–60°C) show degradation follows first-order kinetics. Buffered solutions (pH 7.4, 25°C) exhibit <5% degradation over 24 hours. Hydrolysis rates increase with temperature and ionic strength, requiring storage in anhydrous solvents (e.g., acetonitrile) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from variations in:

- Assay conditions : Buffer composition (e.g., ATP concentration in kinase assays) .

- Structural analogs : Subtle changes in the methoxyethoxy chain length alter binding affinity .

- Purity : HPLC purity >95% (using C18 columns, 0.1% TFA/MeCN gradient) is critical to exclude confounding impurities. Cross-validate results with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What strategies optimize the regioselectivity of sulfonamide derivatization reactions without compromising the methoxyethoxy moiety?

- Methodological Answer :

- Protecting Groups : Temporarily protect the sulfonamide (-SO₂NH₂) with Boc groups during alkylation/arylation of the methoxyethoxy chain .

- Catalysis : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling to functionalize aryl halides without side reactions .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the sulfonamide nitrogen .

Q. How do computational models predict the interaction of this compound with biological targets like carbonic anhydrase?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) reveal:

- Binding Pockets : The sulfonamide group coordinates with Zn²⁺ in carbonic anhydrase’s active site.

- Methoxyethoxy Chain : Stabilizes hydrophobic interactions with residues (e.g., Phe-131).

Validate predictions with mutagenesis (e.g., Ala-scanning) and isothermal titration calorimetry (ITC) .

Q. What analytical workflows are recommended for detecting trace impurities in this compound batches?

- Methodological Answer :

- HPLC-MS/MS : Hypersil Gold C18 column (2.1 × 100 mm, 1.9 µm), gradient elution (0.1% formic acid in H₂O/MeCN). Detect impurities at ppm levels (e.g., residual chlorosulfonic acid).

- NMR Spiking : Add authentic standards (e.g., 3-(2-methoxyethoxy)propanol) to identify process-related impurities.

- Elemental Analysis : Confirm sulfur content (theoretical: ~15.5%) to assess purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。